![molecular formula C22H34N4O9 B12371799 (S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-IEPD-CHO, also known as N-Acetyl-Ile-Glu-Pro-Asp-al, is a reversible inhibitor of granzyme B and caspase-8. Granzyme B is a serine protease that plays a crucial role in the induction of apoptosis by cytotoxic lymphocytes. Caspase-8 is an initiator caspase in the apoptosis signaling pathway. Ac-IEPD-CHO has a molecular weight of 498.53 g/mol and a chemical formula of C22H34N4O9 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IEPD-CHO involves the solid-phase peptide synthesis (SPPS) method. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids used are isoleucine, glutamic acid, proline, and aspartic acid, each protected by specific groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the addition of an aldehyde group to the aspartic acid residue to form the aldehyde derivative .
Industrial Production Methods
Industrial production of Ac-IEPD-CHO follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Ac-IEPD-CHO primarily undergoes reactions typical of peptides and aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures
Major Products
Oxidation: N-Acetyl-Ile-Glu-Pro-Asp-COOH.
Reduction: N-Acetyl-Ile-Glu-Pro-Asp-CH2OH.
Hydrolysis: Individual amino acids or smaller peptide fragments
科学研究应用
Ac-IEPD-CHO is widely used in scientific research due to its ability to inhibit granzyme B and caspase-8. Some of its applications include:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in apoptosis research to understand the role of granzyme B and caspase-8 in cell death.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as autoimmune disorders and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptosis pathways .
作用机制
Ac-IEPD-CHO exerts its effects by binding to the active site of granzyme B and caspase-8, thereby inhibiting their proteolytic activity. The binding of Ac-IEPD-CHO to granzyme B prevents the enzyme from cleaving its substrates, which are essential for the induction of apoptosis. Similarly, the inhibition of caspase-8 prevents the activation of downstream caspases, thereby blocking the apoptotic signaling pathway. The molecular targets involved include the catalytic triad of granzyme B (His59, Asp103, Ser198) and the active site of caspase-8 .
相似化合物的比较
Ac-IEPD-CHO is unique due to its dual inhibitory activity against granzyme B and caspase-8. Similar compounds include:
Ac-DEVD-CHO: Inhibits caspase-3 and caspase-7.
Z-IETD-FMK: A cell-permeant inhibitor of caspase-8.
Ac-YVAD-CHO: Inhibits caspase-1 .
These compounds differ in their specificity and target enzymes, highlighting the uniqueness of Ac-IEPD-CHO in inhibiting both granzyme B and caspase-8.
属性
分子式 |
C22H34N4O9 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N4O9/c1-4-12(2)19(23-13(3)28)21(34)25-15(7-8-17(29)30)22(35)26-9-5-6-16(26)20(33)24-14(11-27)10-18(31)32/h11-12,14-16,19H,4-10H2,1-3H3,(H,23,28)(H,24,33)(H,25,34)(H,29,30)(H,31,32)/t12-,14-,15-,16-,19-/m0/s1 |
InChI 键 |
JFFGRTYAQZRQMF-RWBKLUSOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


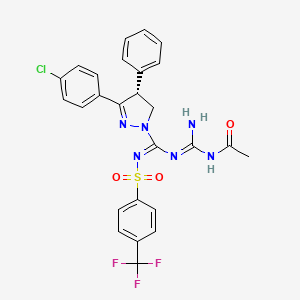
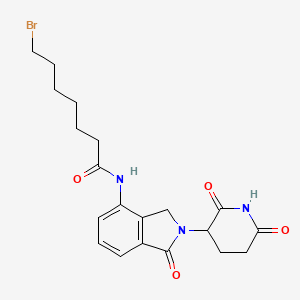
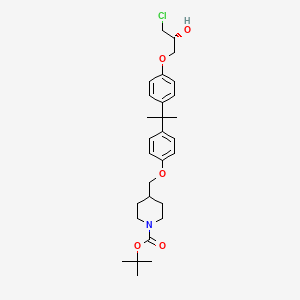
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
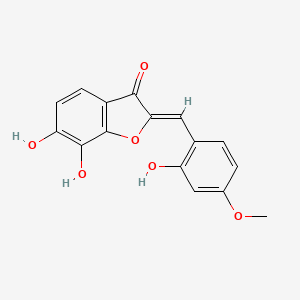
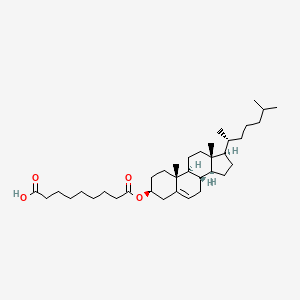
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
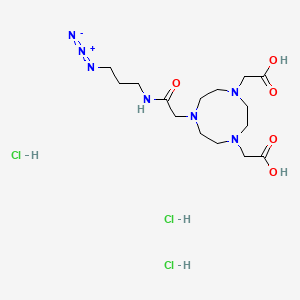
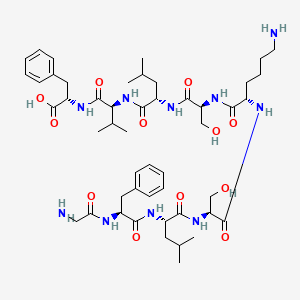


![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
